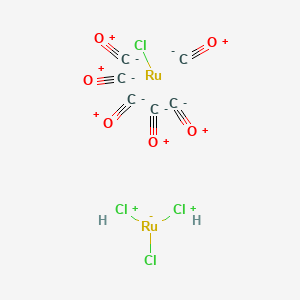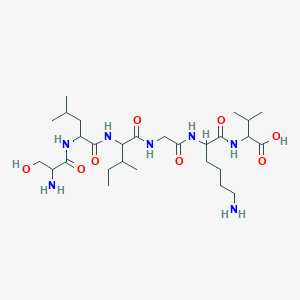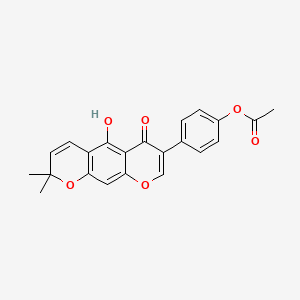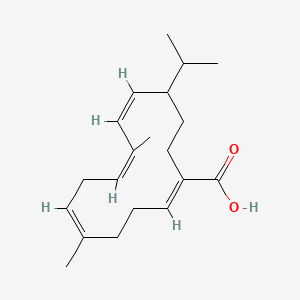
2'-Deoxy-N6-(2-hydroxyethyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(2-Hydroxyethyl)-2’-deoxyadenosine is a modified nucleoside derived from adenosine. It is characterized by the presence of a hydroxyethyl group attached to the nitrogen at the sixth position of the adenine ring and the absence of a hydroxyl group at the 2’ position of the ribose sugar. This compound has garnered interest due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Hydroxyethyl)-2’-deoxyadenosine typically involves the modification of adenosine or its derivatives. One common approach is the alkylation of adenosine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the N6 position. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of N6-(2-Hydroxyethyl)-2’-deoxyadenosine can be achieved through biotechnological methods, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to express enzymes that catalyze the specific modification of adenosine to produce the desired compound. This method offers a more sustainable and scalable approach compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N6-(2-Hydroxyethyl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the hydroxyethyl group or other functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of modified nucleosides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of modified nucleic acids and other bioactive molecules.
Biology: The compound is used in studies of DNA and RNA modifications, as well as in the development of nucleoside analogs for therapeutic purposes.
Medicine: N6-(2-Hydroxyethyl)-2’-deoxyadenosine has shown promise as an anti-inflammatory and anti-cancer agent.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of N6-(2-Hydroxyethyl)-2’-deoxyadenosine involves its interaction with various molecular targets and pathways. It has been identified as a calcium antagonist, which means it can inhibit the influx of calcium ions into cells. This property is associated with its anti-inflammatory and anti-cancer activities. The compound also modulates signaling pathways such as the NF-kappaB pathway, which plays a crucial role in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
N6-(2-Hydroxyethyl)-2’-deoxyadenosine can be compared with other modified nucleosides, such as:
Adenosine: The parent compound from which N6-(2-Hydroxyethyl)-2’-deoxyadenosine is derived. Adenosine itself has various biological activities, including vasodilation and anti-inflammatory effects.
Cordycepin (3’-deoxyadenosine): Another modified nucleoside with anti-cancer and anti-inflammatory properties. Unlike N6-(2-Hydroxyethyl)-2’-deoxyadenosine, cordycepin lacks a hydroxyl group at the 3’ position of the ribose sugar.
N6-Methyladenosine: A methylated form of adenosine that plays a role in RNA modification and regulation of gene expression.
N6-(2-Hydroxyethyl)-2’-deoxyadenosine is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C12H17N5O4 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
5-[6-(2-hydroxyethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15) |
InChI-Schlüssel |
KIAMDXBTZWMIAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B12320955.png)
![[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B12320956.png)
![methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12320963.png)


![[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12320989.png)
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)

![1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12321006.png)

![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12321011.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)
